molecular formula C17H16N2O2S2 B2466472 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 827010-69-5

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2466472
CAS No.: 827010-69-5
M. Wt: 344.45
InChI Key: TYZGBMZEPZYTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a high-purity benzothiazole derivative offered for antimicrobial research applications. Benzothiazole derivatives represent a significant area of investigation in medicinal chemistry due to their diverse pharmacological profiles . Recent studies on structurally related N-(6-substituted-1,3-benzothiazol-2yl) acetamide compounds have demonstrated potent antibacterial and antifungal activities . Specifically, compounds such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide have shown excellent efficacy against a range of gram-positive and gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against E. coli and 6.25 μg/mL against P. aeruginosa . The mechanism of action for this class of compounds is believed to involve inhibition of the bacterial DNA gyrase enzyme, a critical target for antibacterial agents, as confirmed through molecular docking studies against the DNA gyrase protein (PDB: 3G75) . The molecular architecture of this compound, which combines a 6-methoxy-benzothiazole core with a (4-methylphenyl)sulfanyl acetamide sidechain, is characteristic of scaffolds designed to interact with essential bacterial enzyme systems. This product is strictly for research use and is intended to support the development of novel therapeutic agents, particularly in addressing the growing global challenge of antimicrobial resistance . It is supplied with comprehensive analytical data to ensure identity and purity for critical research applications. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPY.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-11-3-6-13(7-4-11)22-10-16(20)19-17-18-14-8-5-12(21-2)9-15(14)23-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZGBMZEPZYTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.

    Thioether Formation: The 2-position of the benzothiazole ring is then functionalized with a sulfanyl group by reacting with a suitable thiol, such as 4-methylthiophenol, under basic conditions.

    Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl group (-S-(4-methylphenyl)) undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedReference
Thiol Displacement Aliphatic thiols (e.g., R-SH), K₂CO₃, DMFR-S-acetamide derivatives
Amine Substitution Primary amines (e.g., NH₂R), DCC, DCMAmide-linked analogs

Mechanism : The sulfur atom in the thioether acts as a leaving group, with nucleophiles (thiols, amines) attacking the adjacent carbon. Catalytic bases like K₂CO₃ facilitate deprotonation of the nucleophile.

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)CH₃COOH, 60°C, 4 hrsSulfoxide derivative (R-S(O)-)
mCPBADCM, RT, 12 hrsSulfone derivative (R-SO₂-)

Mechanism : Electrophilic oxygen from peroxides or peracids attacks the sulfur atom, progressing through a three-membered cyclic transition state.

Reduction Reactions

The acetamide carbonyl group can be reduced to a methylene group or amine:

Reducing AgentConditionsProductReference
LiAlH₄THF, reflux, 6 hrsN-(benzothiazolyl)ethylamine
NaBH₄/CeCl₃MeOH, 0°C, 2 hrsSecondary alcohol (partial reduction)

Mechanism : LiAlH₄ delivers hydride ions to the carbonyl carbon, converting the amide to a primary amine. Softer reductants like NaBH₄ may require Lewis acid catalysts for partial reduction.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsReagentsProducts FormedReference
6M HClReflux, 12 hrs2-Amino-6-methoxybenzothiazole + acetic acid
2M NaOHEtOH/H₂O, 80°C, 8 hrsCarboxylate salt + NH₃

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Ring-Opening Reactions

The benzothiazole ring can undergo cleavage under harsh conditions:

ReagentsConditionsProducts FormedReference
H₂O₂/HCl100°C, 24 hrs6-Methoxyaniline + sulfur byproducts
KMnO₄ (strong oxidation)H₂SO₄, heatSulfonic acid derivatives

Mechanism : Oxidative ring-opening disrupts the thiazole ring’s aromaticity, yielding fragmented products. The methoxy group at position 6 stabilizes intermediates during cleavage .

Functionalization of the Benzothiazole Core

Electrophilic aromatic substitution (EAS) occurs at the benzothiazole ring’s activated positions:

ReactionReagentsPosition ModifiedReference
NitrationHNO₃/H₂SO₄, 0°CC-5 or C-7 nitro derivatives
HalogenationBr₂, FeBr₃C-5 brominated analog

Mechanism : The electron-rich benzothiazole ring directs electrophiles to positions para or meta to the methoxy group. Nitration typically occurs at C-5 due to steric and electronic effects .

Scientific Research Applications

Anticancer Activity

Mechanism and Efficacy
Research indicates that compounds containing benzothiazole moieties exhibit notable anticancer properties. Specifically, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to induce apoptosis in various cancer cell lines, including HeLa and MCF-7. The mechanism involves the activation of apoptotic pathways and modulation of mitochondrial membrane potential, which leads to increased cell death in malignant cells .

Case Studies
A study demonstrated that derivatives of this compound exhibited cytotoxic effects with IC50 values below 100 μM against human cancer cell lines. The presence of specific substituents on the benzothiazole ring significantly enhanced the anticancer activity, suggesting that structural modifications can optimize efficacy .

CompoundCell LineIC50 Value (μM)Mechanism
This compoundHeLa34Apoptosis induction
This compoundMCF-736Apoptosis induction

Enzyme Inhibition

Enzymatic Targets
This compound has shown promise as an inhibitor of key enzymes involved in metabolic disorders. In particular, it acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of Alzheimer's disease . The ability to inhibit these enzymes suggests potential applications in neurodegenerative disease therapies.

Research Findings
In vitro studies have indicated that sulfonamide derivatives with benzothiazole structures can effectively inhibit these enzymes, providing a basis for developing new treatments for Alzheimer's disease and related conditions .

Other Therapeutic Applications

Antimicrobial Properties
Beyond anticancer and enzyme inhibition activities, compounds similar to this compound have exhibited antimicrobial properties. These compounds are being investigated for their potential to combat bacterial infections, thereby expanding their therapeutic applications beyond oncology .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis process can lead to different derivatives with altered biological activities. For instance, modifications at the nitrogen or sulfur positions can significantly impact the pharmacological profile of the resulting compounds .

Mechanism of Action

The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: May influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide C₁₇H₁₆N₂O₂S₂ 344.45 6-methoxybenzothiazole, 4-methylphenylsulfanyl Not explicitly reported in evidence; inferred potential for enzyme inhibition
N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide C₂₂H₂₀N₄O₅S₂ 508.54 6-morpholinylsulfonyl benzothiazole, 2-naphthyloxy Not reported; sulfonyl groups may enhance binding affinity
PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide) C₂₅H₂₈ClN₉O₂S₂ 622.15 Triazine-linked benzothiazole, 4-chlorophenyl ABCG2 inhibitor; accelerates lysosomal degradation of ABCG2
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₈N₄O₂S 386.45 Indole-oxadiazole hybrid, 4-methylphenyl Moderate α-glucosidase inhibition (IC₅₀: 12.3 µM)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide C₁₄H₁₆N₄OS 304.37 4-methylpiperazine substituent Anticancer activity (synthesis focus)

Physicochemical Properties

  • Hydrogen Bonding : Sulfonyl (SO₂) and morpholinyl groups (e.g., in ) introduce hydrogen-bond acceptors, improving solubility and target interactions.
  • Electron Effects : The sulfanyl (S–) group in the target compound is less electron-withdrawing than sulfonyl (SO₂) groups in analogs like , which may alter reactivity and binding kinetics.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Core : The benzothiazole ring is synthesized through cyclization reactions involving 2-aminothiophenol and methoxy-substituted carboxylic acids.
  • Amidation : The final product is formed by coupling the benzothiazole derivative with a sulfanyl acetamide using coupling agents such as EDCI and HOBt.

Biological Activity

This compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. It has been observed to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes.
  • Receptor Modulation : It has the potential to interact with various receptors, altering their activity and downstream signaling pathways related to inflammation and cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Anticancer Research : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound reduced cell viability significantly at concentrations above 10 µM.
    Cell LineIC50 (µM)
    HeLa15
    MCF-712

Q & A

Q. What strategies improve yield in multi-step syntheses while maintaining purity?

  • Optimization :
  • Use Schlenk techniques to exclude moisture in acylation steps.
  • Employ HPLC (C18 column, MeOH/H₂O gradient) to isolate intermediates (>95% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.